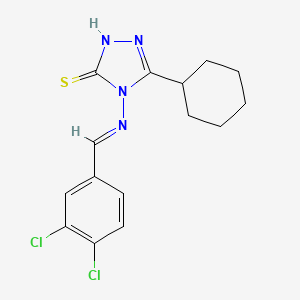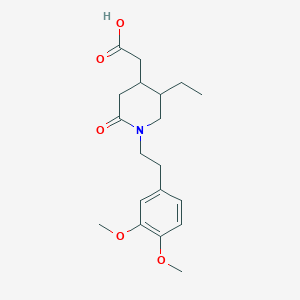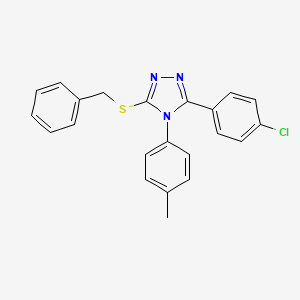![molecular formula C14H18N4OS B11977585 5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11977585.png)
5-cyclohexyl-4-{[(5-methyl-2-furyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the reaction of cyclohexylamine with 5-methyl-2-furylmethanone to form an intermediate Schiff base. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of automated reactors, can be applied to scale up the production of this compound.
化学反応の分析
Types of Reactions
5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the hydrosulfide group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrosulfide group can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
科学的研究の応用
5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Preliminary research suggests that it may have therapeutic potential, particularly in the development of new drugs targeting specific biological pathways.
作用機序
The mechanism of action of 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can bind to active sites on enzymes, inhibiting their activity. Additionally, the hydrosulfide group can interact with thiol groups on proteins, leading to changes in protein function and signaling pathways .
類似化合物との比較
Similar Compounds
- 4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(2-Chlorophenyl)-4-(((5-ME-2-FURYL)METHYLENE)AMINO)-4H-1,2,4-triazole-3-thiol
- 5-Cyclohexyl-4-{[(E,2E)-3-(2-FURYL)-2-METHYL-2-PROPENYLIDENE]AMINO}-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
What sets 5-CYCLOHEXYL-4(((5-ME-2-FURYL)METHYLENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE apart from similar compounds is its unique combination of a cyclohexyl group, a furyl ring, and a triazole ring. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for specialized applications in scientific research .
特性
分子式 |
C14H18N4OS |
|---|---|
分子量 |
290.39 g/mol |
IUPAC名 |
3-cyclohexyl-4-[(E)-(5-methylfuran-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H18N4OS/c1-10-7-8-12(19-10)9-15-18-13(16-17-14(18)20)11-5-3-2-4-6-11/h7-9,11H,2-6H2,1H3,(H,17,20)/b15-9+ |
InChIキー |
CSMZUQKOOWVLMT-OQLLNIDSSA-N |
異性体SMILES |
CC1=CC=C(O1)/C=N/N2C(=NNC2=S)C3CCCCC3 |
正規SMILES |
CC1=CC=C(O1)C=NN2C(=NNC2=S)C3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2-Chloro-6-(3,4-dimethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-N,N-dimethylaniline](/img/structure/B11977512.png)

![Isopropyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11977534.png)
![(5Z)-3-(1,1-dioxidotetrahydro-3-thienyl)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11977542.png)

![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-methylphenyl)methylidene]acetohydrazide](/img/structure/B11977558.png)

![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977570.png)
![N'~1~,N'~6~-bis[(E)-(4-chlorophenyl)methylidene]hexanedihydrazide](/img/structure/B11977573.png)

![N'-[(E)-(3-bromophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11977578.png)
![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-bromobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11977596.png)

